REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[NH:7][CH:8]1[CH2:9][CH2:10][N:11]([c:14]2[c:15]3[c:16]([n:17][cH:18][n:19]2)[nH:20][cH:21][cH:22]3)[CH2:12][CH2:13]1)([CH3:5])([CH3:6])[CH3:23].[CH3:25][CH2:26][O:27][CH2:28][CH3:29].[ClH:24]>>[NH2:7][CH:8]1[CH2:9][CH2:10][N:11]([c:14]2[c:15]3[c:16]([n:17][cH:18][n:19]2)[nH:20][cH:21][cH:22]3)[CH2:12][CH2:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NC1CCN(c2ncnc3[nH]ccc23)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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NC1CCN(c2ncnc3[nH]ccc23)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |